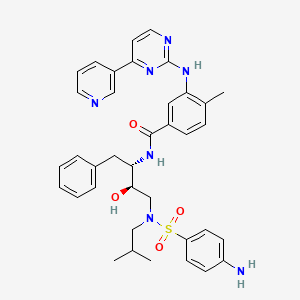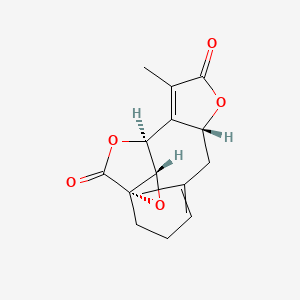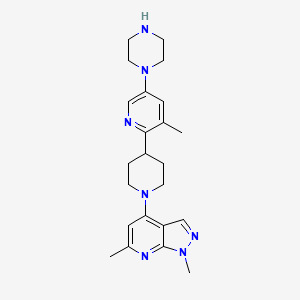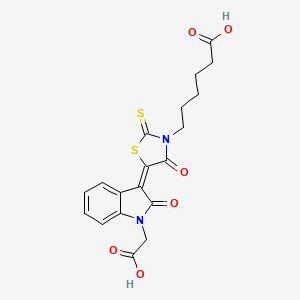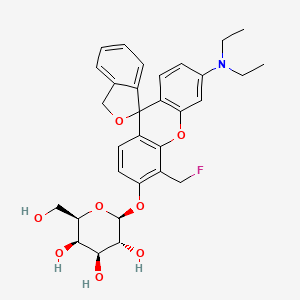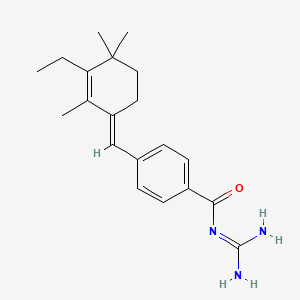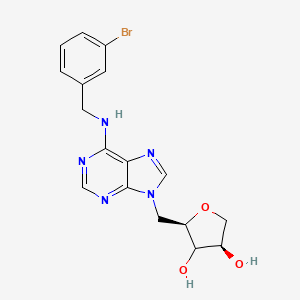
Anti-inflammatory agent 58
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 58 is a compound known for its potent anti-inflammatory properties. It exhibits inhibition of interleukin-1 beta with an IC50 value of 1.08 micromolar and suppresses pro-inflammatory gene expression, protein secretion, and nuclear factor kappa B phosphorylation . This compound is primarily used in research settings to study inflammation and related pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 58 involves multiple steps, typically starting with the preparation of key intermediates. One common route includes the coupling of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis to yield 4,5-disubstituted pyrimidine analogs . The reaction conditions often involve moderate temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve consistent and high-quality production. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Anti-inflammatory agent 58 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 58 has a wide range of scientific research applications, including:
Chemistry: Used to study reaction mechanisms and pathways related to inflammation.
Biology: Investigates cellular responses to inflammation and the role of specific genes and proteins.
Medicine: Explores potential therapeutic uses for treating inflammatory diseases and conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Wirkmechanismus
The mechanism of action of Anti-inflammatory agent 58 involves the inhibition of interleukin-1 beta and suppression of pro-inflammatory gene expression . It also inhibits nuclear factor kappa B phosphorylation, which plays a crucial role in the inflammatory response. The compound targets specific molecular pathways involved in inflammation, making it a valuable tool for studying these processes.
Vergleich Mit ähnlichen Verbindungen
Anti-inflammatory agent 58 is unique in its specific inhibition of interleukin-1 beta and nuclear factor kappa B phosphorylation. Similar compounds include:
Nonsteroidal anti-inflammatory drugs (NSAIDs): Such as aspirin and ibuprofen, which inhibit cyclooxygenase enzymes.
Corticosteroids: Such as prednisone, which suppress a broad range of inflammatory pathways.
Biologics: Such as monoclonal antibodies targeting specific cytokines like tumor necrosis factor-alpha.
This compound stands out due to its specific molecular targets and potent inhibitory effects, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H18BrN5O3 |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
(2R,4R)-2-[[6-[(3-bromophenyl)methylamino]purin-9-yl]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18BrN5O3/c18-11-3-1-2-10(4-11)5-19-16-14-17(21-8-20-16)23(9-22-14)6-13-15(25)12(24)7-26-13/h1-4,8-9,12-13,15,24-25H,5-7H2,(H,19,20,21)/t12-,13-,15?/m1/s1 |
InChI-Schlüssel |
NUVPVFJXKPLHFQ-HCYNLOQUSA-N |
Isomerische SMILES |
C1[C@H](C([C@H](O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |
Kanonische SMILES |
C1C(C(C(O1)CN2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)Br)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
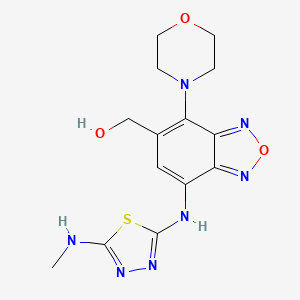
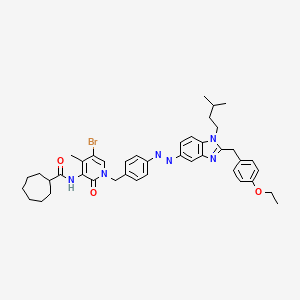
![6-Chloro-5-fluoro-2,3-dihydro-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B12377881.png)

